

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-methylpyrimidine**

Cat. No.: **B074025**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **5-Bromo-4-methylpyrimidine** is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its strategic placement of bromo and methyl groups on the pyrimidine ring allows for versatile functionalization, making it a valuable precursor for the development of complex, biologically active molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, particularly as an intermediate for creating targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of **5-Bromo-4-methylpyrimidine** are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Data for **5-Bromo-4-methylpyrimidine**

Property	Value	Source
CAS Number	1439-09-4	[1] [2]
Molecular Formula	C ₅ H ₅ BrN ₂	[1] [2] [3]
Molecular Weight	173.01 g/mol	[1] [2]
Appearance	Liquid / Yellow oil	[1] [4]
Purity	≥97-98%	[1] [2]
XlogP (Predicted)	1.3	[3]
Storage	Room temperature	[2]

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The proton NMR data provides characteristic signals for the methyl and pyrimidine ring protons.

Table 2: ¹H-NMR Data for **5-Bromo-4-methylpyrimidine**

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source
¹ H	CDCl ₃	2.65 ppm	Singlet	3H	-CH ₃	[4]
¹ H	CDCl ₃	8.72 ppm	Singlet	1H	Pyrimidine-H	[4]
¹ H	CDCl ₃	8.98 ppm	Singlet	1H	Pyrimidine-H	[4]

Experimental Protocols

The following sections detail established laboratory procedures for the synthesis and purification of **5-Bromo-4-methylpyrimidine**.

This protocol describes a method for synthesizing **5-Bromo-4-methylpyrimidine** from 5-bromopyrimidine.[\[4\]](#)

Objective: To prepare **5-Bromo-4-methylpyrimidine** through the reaction of 5-bromopyrimidine with methyl lithium, followed by oxidative workup.

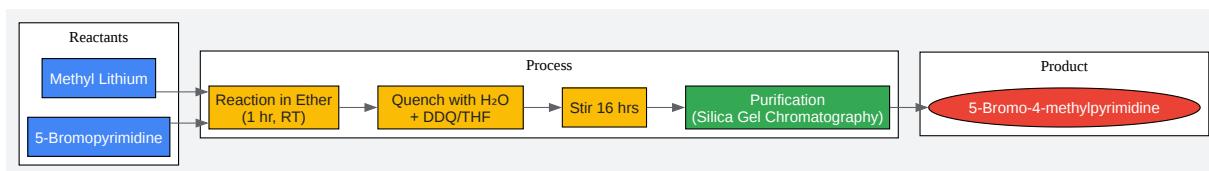
Materials:

- 5-bromopyrimidine (17.3 g, 109 mmol)
- Methyl lithium (1.09 M in ether, 100 mL, 109 mmol)
- Diethyl ether (100 mL)
- Water (1.96 mL, 109 mmol)
- 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol)
- Tetrahydrofuran (THF) (150 mL)
- Ethyl acetate
- 1 M Sodium hydroxide (aqueous)
- Anhydrous magnesium sulfate
- Silica gel

Procedure:

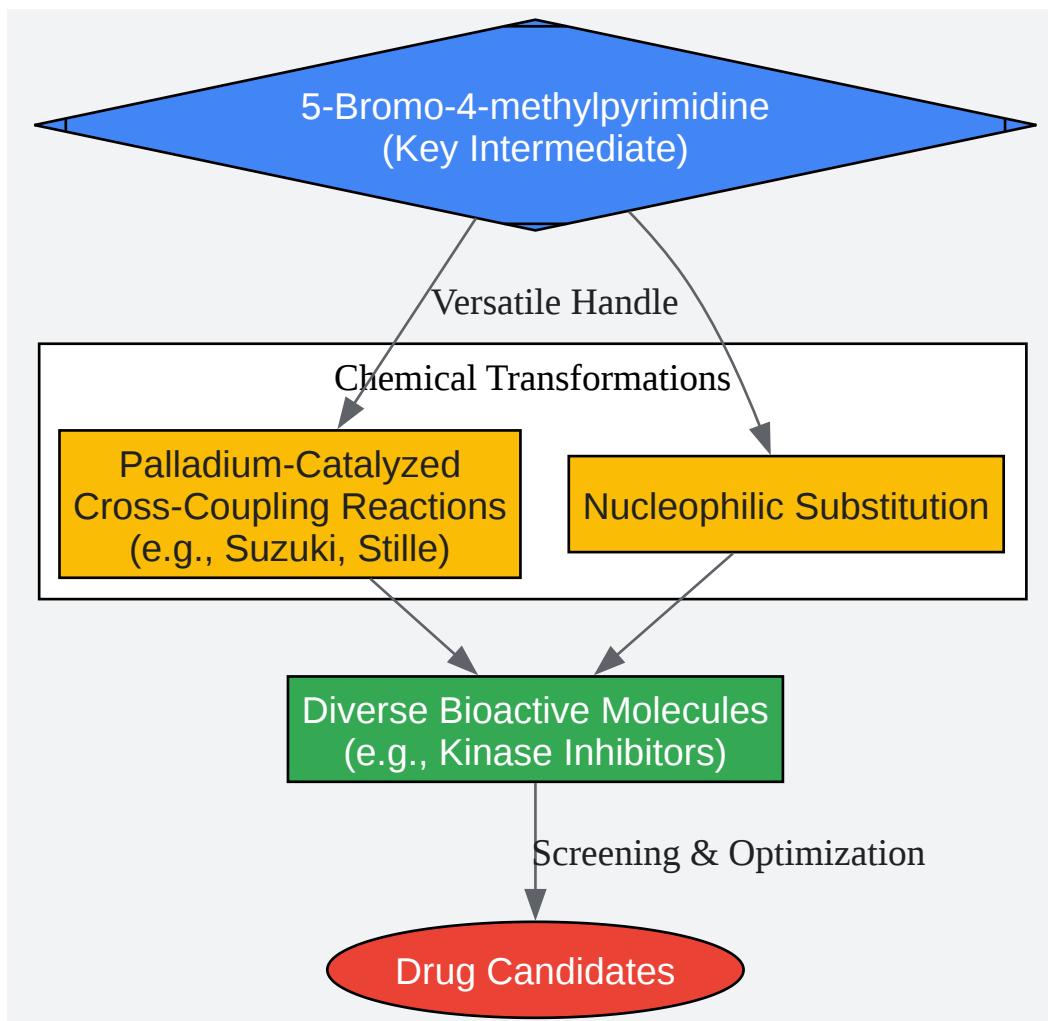
- To a solution of 5-bromopyrimidine (109 mmol) in diethyl ether (100 mL), add an ether solution of methyl lithium (109 mmol) dropwise at room temperature.
- Stir the resulting reaction mixture at room temperature for 1 hour.
- Add water (109 mmol) to the reaction mixture.
- Subsequently, add a solution of DDQ (109 mmol) in THF (150 mL).
- Continue stirring the mixture for 16 hours at room temperature.
- Upon completion, perform a workup by adding water and ethyl acetate for extraction.

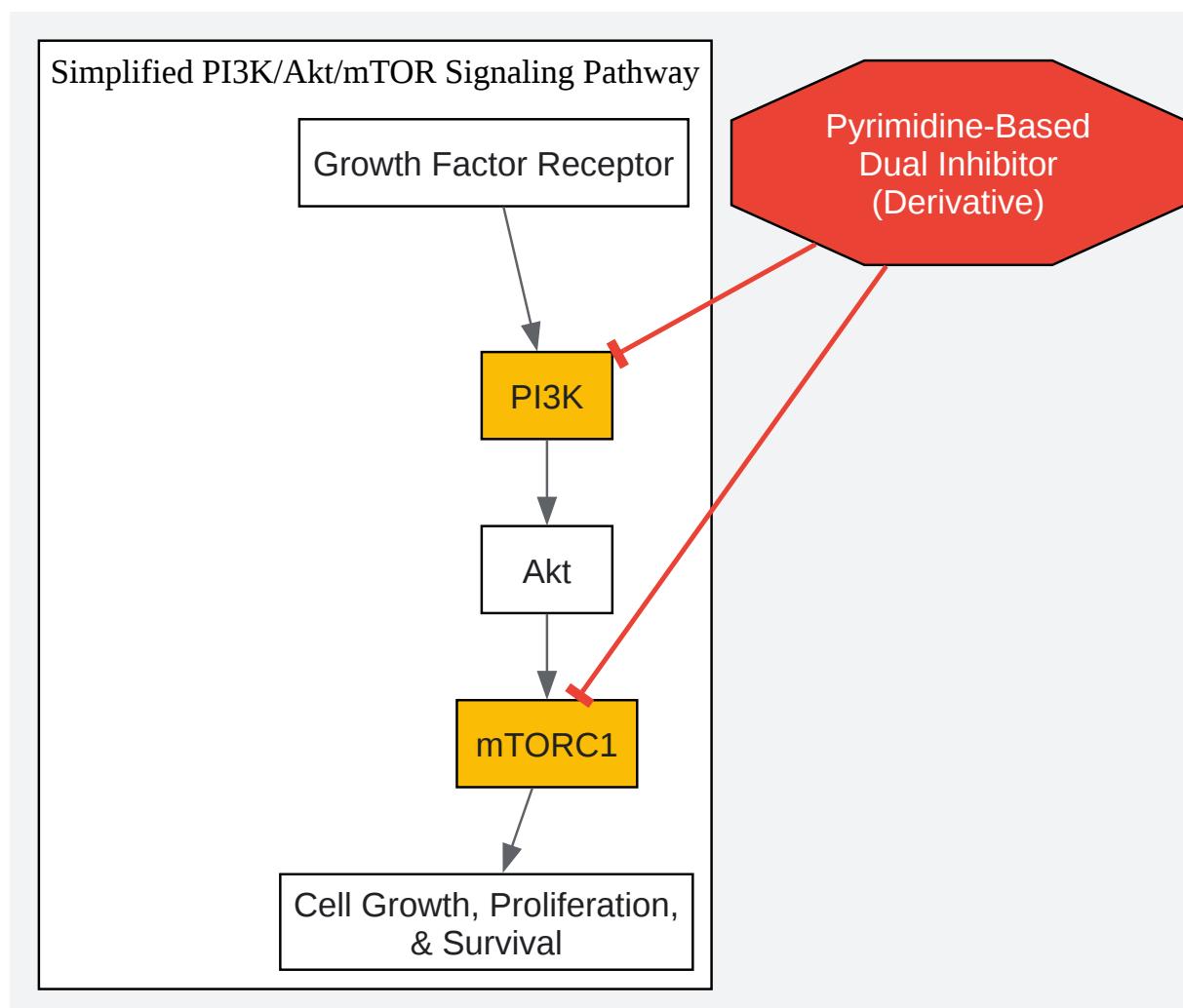
- Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[4]


The crude product obtained from the synthesis requires purification to achieve the desired purity for subsequent applications.

Method: Silica Gel Column Chromatography[4]

- Prepare a silica gel column using a suitable slurry packing method.
- Dissolve the crude residue in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a solvent system of hexane/ethyl acetate (1/1 v/v).
- Collect the fractions containing the target product, monitoring with an appropriate technique (e.g., TLC).
- Combine the pure fractions and concentrate under reduced pressure to afford the final product, **5-bromo-4-methylpyrimidine**, as a yellow oil (yield: 15%).[4]


Visualized Workflows and Relationships


The following diagrams illustrate the synthesis workflow, its role in drug discovery, and the biological pathways targeted by its derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-4-methylpyrimidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methylpyrimidine | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 5-bromo-4-methylpyrimidine (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074025#physicochemical-properties-of-5-bromo-4-methylpyrimidine\]](https://www.benchchem.com/product/b074025#physicochemical-properties-of-5-bromo-4-methylpyrimidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com